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molecular formula C6H7N5 B015306 9-Methyladenine CAS No. 700-00-5

9-Methyladenine

Cat. No. B015306
M. Wt: 149.15 g/mol
InChI Key: WRXCXOUDSPTXNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05576427

Procedure details

Fifteen grams (0.1 mol) of 9-methyladenine of Example 1 was dissolved in 1.5 liters of buffer prepared from 30.8 g of sodium acetate, 1.4 liters of water and sufficient acetic acid to provide a pH of 4.0. To this solution was added dropwise 25 ml of bromine in 2 liters of water over a period of two hours. The reaction was stirred a further two hours and the resulting solid filtered off and rinsed with the water. The solid was air dried and warmed to about 50° in about 80 ml of methanol, stripped to a hazy suspension and filtered. The precipitate after rinsing with water and drying at 40° under vacuum overnight weighed 15.6 g. The filtrate was stripped of methanol and a further 1.6 g was collected. The combined solids were triturated in about 100 ml of acetone for three hours and then allowed to sit overnight. The resulting precipitate was filtered and washed with acetone to yield 13.3 g after drying at 40° on a vacuum pump overnight.
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
30.8 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1.4 L
Type
solvent
Reaction Step Two
Quantity
25 mL
Type
reactant
Reaction Step Three
Name
Quantity
2 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH:10]=[N:9][C:8]2[C:3]1=[N:4][CH:5]=[N:6][C:7]=2[NH2:11].C([O-])(=O)C.[Na+].C(O)(=O)C.[Br:21]Br>O>[Br:21][C:10]1[N:2]([CH3:1])[C:3]2[C:8]([N:9]=1)=[C:7]([NH2:11])[N:6]=[CH:5][N:4]=2 |f:1.2|

Inputs

Step One
Name
Quantity
0.1 mol
Type
reactant
Smiles
CN1C2=NC=NC(=C2N=C1)N
Step Two
Name
Quantity
30.8 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
1.4 L
Type
solvent
Smiles
O
Step Three
Name
Quantity
25 mL
Type
reactant
Smiles
BrBr
Name
Quantity
2 L
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred a further two hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to provide a pH of 4.0
FILTRATION
Type
FILTRATION
Details
the resulting solid filtered off
WASH
Type
WASH
Details
rinsed with the water
CUSTOM
Type
CUSTOM
Details
dried
TEMPERATURE
Type
TEMPERATURE
Details
warmed to about 50° in about 80 ml of methanol
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The precipitate after rinsing with water
CUSTOM
Type
CUSTOM
Details
drying at 40° under vacuum overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
a further 1.6 g was collected
CUSTOM
Type
CUSTOM
Details
The combined solids were triturated in about 100 ml of acetone for three hours
Duration
3 h
WAIT
Type
WAIT
Details
to sit overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was filtered
WASH
Type
WASH
Details
washed with acetone
CUSTOM
Type
CUSTOM
Details
to yield 13.3 g
CUSTOM
Type
CUSTOM
Details
after drying at 40° on a vacuum pump overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
BrC=1N(C2=NC=NC(=C2N1)N)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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